molecular formula C16H12FN3O2S B11362929 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

Cat. No.: B11362929
M. Wt: 329.4 g/mol
InChI Key: ZOGBXNMYDMFUJQ-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and an appropriate oxidizing agent to form the thiadiazole ring. The resulting intermediate is then reacted with phenoxyacetyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can lead to the formation of thiols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different chemical properties .

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide include other thiadiazole derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the fluorophenyl group and the phenoxyacetamide moiety.

Properties

Molecular Formula

C16H12FN3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C16H12FN3O2S/c17-12-8-6-11(7-9-12)15-19-16(23-20-15)18-14(21)10-22-13-4-2-1-3-5-13/h1-9H,10H2,(H,18,19,20,21)

InChI Key

ZOGBXNMYDMFUJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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